2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2,6-dibromo-4-chloroaniline with acetohydrazide, followed by the condensation with 3,4-dimethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chloroaniline: A precursor in the synthesis of the target compound.
3,4-Dimethoxybenzaldehyde: Another precursor used in the synthesis.
Other hydrazides: Compounds with similar structures and functional groups.
Uniqueness
2-[(2,6-Dibromo-4-chlorophenyl)amino]-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Br2ClN3O3 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-chloroanilino)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16Br2ClN3O3/c1-25-14-4-3-10(5-15(14)26-2)8-22-23-16(24)9-21-17-12(18)6-11(20)7-13(17)19/h3-8,21H,9H2,1-2H3,(H,23,24)/b22-8+ |
InChI Key |
IZVSTLWUSMQDRH-GZIVZEMBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br)OC |
Origin of Product |
United States |
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